molecular formula C16H26O5 B1665259 alpha-Artemether CAS No. 71939-51-0

alpha-Artemether

Cat. No.: B1665259
CAS No.: 71939-51-0
M. Wt: 298.37 g/mol
InChI Key: SXYIRMFQILZOAM-CNNNLJIRSA-N
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Mechanism of Action

Target of Action

Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.

Mode of Action

Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .

Biochemical Pathways

Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .

Pharmacokinetics

Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .

Result of Action

The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .

Action Environment

The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.

Biochemical Analysis

Biochemical Properties

Alpha-Artemether interacts with various enzymes and proteins in biochemical reactions. Its antimicrobial action relates to a characteristic endoperoxide moiety . The endoperoxide bond in this compound can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PfATP6, an enzyme regulating cellular calcium concentration . Malfunctioning of PfATP6 due to this compound leads to intracellular calcium accumulation, which in turn causes cell death . This compound is metabolized in the human body to the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a rapid onset of action and can be rapidly absorbed by the gastrointestinal tract after oral administration . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While it has been shown to have therapeutic effects at certain dosages, high doses can lead to adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The precise metabolic pathways that this compound is involved in are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly bound to protein (95.4%) . Peak concentrations of this compound are seen 2 hours after administration . The transport and distribution of this compound within cells and tissues are influenced by various factors, including any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can influence the localization of other proteins within the cell

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYIRMFQILZOAM-CNNNLJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044907
Record name alpha-Artemether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71939-51-0
Record name α-Artemether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71939-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Artemether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Artemether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ARTEMETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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